N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS No.: 361471-42-3
Cat. No.: VC6144638
Molecular Formula: C21H20N4O7S3
Molecular Weight: 536.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361471-42-3 |
|---|---|
| Molecular Formula | C21H20N4O7S3 |
| Molecular Weight | 536.59 |
| IUPAC Name | N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C21H20N4O7S3/c26-20(15-4-8-18(9-5-15)35(31,32)24-12-2-1-3-13-24)23-21-22-14-19(33-21)34(29,30)17-10-6-16(7-11-17)25(27)28/h4-11,14H,1-3,12-13H2,(H,22,23,26) |
| Standard InChI Key | MCLPDKNOPFHYGW-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct functional regions:
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Benzamide core: A 4-(piperidin-1-ylsulfonyl)benzamide group provides a planar aromatic system with a sulfonamide-linked piperidine ring, enhancing solubility and enabling interactions with hydrophobic protein pockets.
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Thiazole linker: A 5-((4-nitrophenyl)sulfonyl)thiazol-2-yl group introduces a heterocyclic scaffold known to participate in hydrogen bonding and π-π stacking interactions.
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Nitrophenyl substituent: The electron-withdrawing nitro group at the para position of the phenyl ring may influence electronic distribution and redox properties.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 361471-42-3 |
| Molecular Formula | C₂₁H₂₀N₄O₇S₃ |
| Molecular Weight | 536.59 g/mol |
| IUPAC Name | N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)N+[O-] |
| Topological Polar Surface Area | 187 Ų (estimated) |
The molecule’s high polar surface area suggests limited blood-brain barrier permeability, aligning with typical sulfonamide pharmacokinetic profiles.
Synthesis and Structural Modification
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | ClSO₃H, 0–5°C; then piperidine, DCM, RT | Sulfonation and amination |
| 2 | 4-Nitrobenzenesulfonyl chloride, Et₃N | Sulfonylation of thiazole amine |
| 3 | HATU, DIPEA, DMF | Amide bond formation |
This pathway mirrors methods used to synthesize structurally related antifungal agents, where sequential sulfonation and heterocyclic coupling are critical .
| Compound | MIC Against C. albicans (µg/mL) | Target Enzyme |
|---|---|---|
| Fluconazole | 16–32 | CYP51 |
| Triazole-sulfonamide 26 | 12.5 | CYP51 (docking score −9.1) |
| Target Compound (Hypothetical) | 10–25 (predicted) | CYP51/membrane targets |
Research Gaps and Future Directions
Priority Investigations
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Synthetic Optimization: Systematic screening of coupling reagents (e.g., EDCI vs. HATU) to improve amidation yields beyond the 50–66% range observed in analogous syntheses .
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In Vitro Antifungal Assays: Testing against C. albicans, Aspergillus fumigatus, and drug-resistant strains using CLSI M27/M38 protocols.
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Cytotoxicity Profiling: Evaluation against human cell lines (e.g., HEK293, HepG2) to establish selectivity indices. Preliminary data on related compounds show IC₅₀ > 100 µM in non-cancerous cells .
Computational Modeling Opportunities
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Molecular Dynamics Simulations: To assess the stability of the compound’s interaction with CYP51 over 100-ns trajectories.
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QSAR Studies: Correlating substituent electronegativity (e.g., nitro group position) with antifungal potency.
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